5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 868221-02-7
Cat. No.: VC4303764
Molecular Formula: C19H18FN5OS2
Molecular Weight: 415.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868221-02-7 |
|---|---|
| Molecular Formula | C19H18FN5OS2 |
| Molecular Weight | 415.51 |
| IUPAC Name | 5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2 |
| Standard InChI Key | NCKMJKIFJIFSPB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound integrates five distinct heterocyclic systems:
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A triazolo[3,2-b] thiazole core, which provides rigidity and planar geometry.
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A 4-(4-fluorophenyl)piperazine moiety, enhancing receptor binding through hydrogen bonding and π-π interactions.
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A thiophen-2-ylmethyl substituent, contributing to lipophilicity and metabolic stability.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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-NMR: Peaks at δ 7.45–7.20 ppm (thiophene protons), δ 3.80–3.20 ppm (piperazine CH), and δ 6.90–6.60 ppm (fluorophenyl aromatic protons).
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MS (ESI+): Major ion at m/z 416.2 [M+H].
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of triazolo-thiazole core: Cyclocondensation of thiourea derivatives with α-haloketones .
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Piperazine-thiophene coupling: Nucleophilic substitution between 4-(4-fluorophenyl)piperazine and 2-(chloromethyl)thiophene .
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Final assembly: Mannich reaction or Suzuki coupling to integrate substituents .
Table 2: Reaction Yields and Conditions
| Step | Reagents | Yield (%) | Temperature (°C) |
|---|---|---|---|
| 1 | Thiourea, KCO, DMF | 65 | 80 |
| 2 | Piperazine, DIPEA, CHCN | 72 | 60 |
| 3 | Pd(PPh), DME | 58 | 100 |
Purification and Analytical Challenges
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HPLC: Achieves >95% purity using a C18 column (acetonitrile/water gradient).
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Recrystallization: Ethanol/water mixtures yield crystalline forms suitable for X-ray analysis .
Biological Activities
Tyrosinase Inhibition
The compound acts as a competitive inhibitor of mushroom tyrosinase (IC = 10.84 ± 1.20 µM), outperforming kojic acid (IC = 21.08 ± 1.86 µM) . Lineweaver-Burk plots confirm binding at the enzyme’s active site, altering without affecting .
Receptor Binding Profiling
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Serotonergic receptors: Moderate affinity for 5-HT ( = 120 nM) due to the fluorophenyl-piperazine motif .
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Dopamine D: Weak interaction ( > 1 µM), suggesting selectivity .
Table 3: Pharmacological Targets
| Target | Assay Type | Result (IC/K) |
|---|---|---|
| Tyrosinase | Spectrophotometric | 10.84 µM |
| 5-HT | Radioligand | 120 nM |
| MAO-A | Fluorometric | >50 µM |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: Poor aqueous solubility (<10 µg/mL), necessitating formulation with cyclodextrins.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring (t = 2.1 h in human microsomes) .
Acute Toxicity
Comparative Analysis with Analogues
Substituent Effects on Activity
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Thiophene vs. Furan: Replacement with furan-2-yl (as in PubChem CID 18574999) reduces tyrosinase inhibition by 40% .
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Fluorophenyl Position: 4-Fluorophenyl derivatives show 2-fold higher 5-HT affinity than 2-fluorophenyl isomers .
Table 4: Structure-Activity Relationships
| Analogues | Tyrosinase IC (µM) | 5-HT (nM) |
|---|---|---|
| 4-Fluorophenyl derivative | 10.84 | 120 |
| 2-Fluorophenyl derivative | 15.62 | 290 |
| Furan-2-yl analogue | 18.33 | 85 |
Future Directions
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In Vivo Efficacy Studies: Evaluate depigmentation effects in murine models of hyperpigmentation.
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Formulation Development: Nanoemulsions or liposomes to enhance bioavailability.
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Target Deconvolution: Proteomic profiling to identify off-target interactions.
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